molecular formula C16H18N4O3S B2916891 N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide CAS No. 2097936-50-8

N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide

Katalognummer: B2916891
CAS-Nummer: 2097936-50-8
Molekulargewicht: 346.41
InChI-Schlüssel: CEHDEDAGMWQLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is a sulfonamide-based small molecule featuring a pyridazinone core substituted with an indole moiety and an ethanesulfonamide side chain. The indole group, a bicyclic aromatic system with a nitrogen atom, may enhance interactions with biological targets through π-π stacking or hydrogen bonding .

Eigenschaften

IUPAC Name

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-2-24(22,23)17-10-12-20-16(21)8-7-15(18-20)19-11-9-13-5-3-4-6-14(13)19/h3-9,11,17H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHDEDAGMWQLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Moiety: Starting with indole, various functional groups are introduced through electrophilic substitution reactions.

    Pyridazine Ring Formation: The indole derivative is then reacted with hydrazine derivatives to form the pyridazine ring. This step often involves cyclization reactions under acidic or basic conditions.

    Linking the Ethyl Chain: The intermediate product is then reacted with ethyl bromide or similar alkylating agents to introduce the ethyl chain.

    Sulfonamide Formation: Finally, the ethyl-linked intermediate is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The indole and pyridazine rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.

Wirkmechanismus

The mechanism of action of N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their function. The pyridazine ring may interact with DNA or proteins, disrupting their normal function. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Substituents

The compound’s pyridazinone core and sulfonamide side chain are conserved in analogs, but substituent variations significantly influence bioactivity and physicochemical behavior. Below is a comparative analysis of three analogs:

Compound R1 (Pyridazinyl Substituent) R2 (Sulfonamide Substituent) Molecular Weight Notable Features
Target Compound 1H-indol-1-yl Ethane Not reported Indole may enhance hydrophobic interactions; ethanesulfonamide improves solubility.
Compound X (CPX) Furan-2-yl Acetamide-linked pyridinone Not reported Highest binding affinity (−8.1 kcal/mol) in screening; furan offers π-electron density.
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethoxybenzene-1-sulfonamide 4-chlorophenyl 4-ethoxybenzene 433.9 g/mol Chlorine enhances stability; bulky ethoxybenzene reduces solubility.

Physicochemical and Pharmacokinetic Properties

  • Hydrophobicity : The 4-chlorophenyl analog (LogP likely >3) is more lipophilic than the target compound (indole group: moderate hydrophobicity) and CPX (furan: less hydrophobic). This impacts membrane permeability and metabolic stability .
  • CPX’s acetamide side chain may further improve solubility .
  • Binding Affinity: CPX’s −8.1 kcal/mol binding affinity suggests that furan and pyridinone substituents optimize interactions with target proteins. The target compound’s indole group could mimic tryptophan residues in proteins, offering competitive binding advantages .

Biologische Aktivität

N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety linked to a dihydropyridazine ring and a sulfonamide group. The structural formula can be represented as:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This configuration contributes to its unique biological properties.

Phosphodiesterase Inhibition

Research indicates that N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide acts as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. Inhibition of PDE10A is associated with increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways. Elevated cAMP levels can enhance neurotransmitter signaling and may have implications in treating neuropsychiatric disorders such as schizophrenia .

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators, suggesting potential applications in managing conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against PDE enzymes. For instance, one study reported IC50 values below 5 nM for related compounds, indicating high potency . This suggests that N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide may also possess similar efficacy.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. For example, administration of PDE10A inhibitors has been shown to influence gene expression profiles in the striatum, which is critical for motor control and cognitive functions. These studies suggest that this compound could modulate striatal signaling pathways effectively .

Schizophrenia Treatment

A notable case study involved the administration of PDE10A inhibitors in rodent models to assess their effects on schizophrenia-like behaviors. The results indicated that these inhibitors significantly reduced symptoms associated with the disorder, supporting the hypothesis that modulation of cAMP levels can alleviate neuropsychiatric symptoms .

Inflammatory Disease Models

Another study focused on the compound's anti-inflammatory properties in models of asthma and other inflammatory diseases. The findings revealed that treatment with the sulfonamide derivative led to decreased eosinophil accumulation and reduced airway hyper-responsiveness, highlighting its potential as a therapeutic agent in respiratory conditions .

Summary of Findings

Study Focus Findings
PDE10A InhibitionHigh potency with IC50 values < 5 nM; modulation of cAMP levels
Anti-inflammatory EffectsReduced eosinophil accumulation; potential for treating asthma
Neuropsychiatric ApplicationsAlleviation of schizophrenia-like symptoms in animal models

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.